molecular formula C22H19Cl2N3 B11087352 4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B11087352
M. Wt: 396.3 g/mol
InChI Key: JSVMLJZEBYAGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound known for its unique structural properties. This compound features a triazacyclopenta[cd]azulene core, which is a fused ring system containing nitrogen atoms, and is substituted with dichlorophenyl and methylphenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the triazacyclopenta[cd]azulene core. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where reagents such as halogens or nitro groups can replace hydrogen atoms on the aromatic rings.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often include signal transduction mechanisms, where the compound influences cellular responses through a series of biochemical reactions.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene include other triazacyclopenta[cd]azulene derivatives and compounds with similar fused ring systems. These compounds may share some chemical properties but differ in their specific substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19Cl2N3

Molecular Weight

396.3 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C22H19Cl2N3/c1-14-5-7-15(8-6-14)21-25-27-13-18(16-9-10-19(23)20(24)12-16)17-4-2-3-11-26(21)22(17)27/h5-10,12-13H,2-4,11H2,1H3

InChI Key

JSVMLJZEBYAGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=C(C4=C3N2CCCC4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.